molecular formula C20H22N6O3S B5505195 2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide

Cat. No.: B5505195
M. Wt: 426.5 g/mol
InChI Key: KHUXPGWTNYMHCH-FYJGNVAPSA-N
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Description

2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.14740976 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Enzyme Inhibition : Compounds derived from acetohydrazide, including structures similar to "2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N'-(2-propoxybenzylidene)acetohydrazide", have been synthesized and evaluated for their biological activities, such as lipase and α-glucosidase inhibition. These compounds have shown significant activity in inhibiting enzymes that are relevant in metabolic diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

  • Anticancer Properties : Novel benzothiazole acylhydrazones, structurally related to the compound , have been synthesized and investigated for their anticancer activity. These studies aim at developing new therapeutic agents that can effectively target cancer cells with minimal effects on healthy cells (Osmaniye et al., 2018).

  • Chemotherapeutic Agents : Research into the synthesis of hydrazide and oxadiazole derivatives, including compounds with structural similarities to "this compound", has shown promise in the development of new chemotherapeutic agents. These compounds exhibit antimicrobial and antiproliferative activities against various cancer cell lines, suggesting their potential use in cancer treatment (Kaya et al., 2017).

Antioxidant and Antimicrobial Activities

  • Antioxidant Activities : The synthesis and evaluation of novel compounds, including 1,3,4-oxadiazole and imine containing 1H-benzimidazoles, have demonstrated significant antioxidant properties. These findings are crucial for developing therapies to mitigate oxidative stress-related diseases (Alp et al., 2015).

  • Antibacterial Activity : Acetohydrazide derivatives have been synthesized and tested for their antibacterial activity against various bacterial strains. The results highlight the potential of these compounds in addressing antibiotic resistance and developing new antibacterial therapies (Trotsko et al., 2018).

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-3-12-29-18-7-5-4-6-15(18)13-21-22-19(27)14-30-20-23-24-25-26(20)16-8-10-17(28-2)11-9-16/h4-11,13H,3,12,14H2,1-2H3,(H,22,27)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUXPGWTNYMHCH-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.